H-Ala-pro-gly-OH

概要

説明

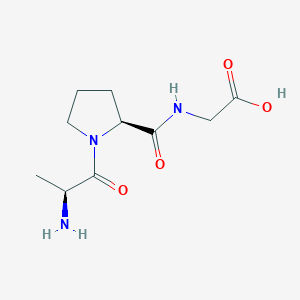

The compound H-Ala-pro-gly-OH is a tripeptide consisting of the amino acids alanine, proline, and glycine Tripeptides are short chains of three amino acids linked by peptide bonds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-pro-gly-OH typically involves the stepwise coupling of the amino acids alanine, proline, and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling: The amino group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or Oxyma Pure.

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, solution-phase synthesis methods may be employed for large-scale production, where the peptide is synthesized in solution rather than on a solid support.

化学反応の分析

Types of Reactions

H-Ala-pro-gly-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

科学的研究の応用

Pharmaceutical Applications

Peptide Synthesis

H-Ala-Pro-Gly-OH serves as a crucial building block in peptide synthesis. It is instrumental in developing new drugs and therapeutic agents by facilitating the formation of complex peptide structures that can exhibit specific biological activities .

Biotechnology

In biopharmaceuticals, this compound enhances the stability and efficacy of biologically active compounds. Its incorporation into drug formulations can improve the therapeutic effects of treatments for various diseases, including cancer and metabolic disorders .

Wound Healing

Research indicates that peptides similar to this compound can promote wound healing by enhancing re-epithelialization and granulation tissue formation. Such peptides may provide alternatives to traditional wound healing therapies that often face challenges in clinical application .

Biotechnology Applications

Collagen Modeling

this compound is utilized in studies focused on collagen structure and function. Its proline-rich nature makes it suitable for modeling collagen-like triple-helical structures, which are vital for understanding skin elasticity and integrity .

Stability Studies

The compound is also used to investigate the stability of peptide structures under various conditions. Research has shown that modifications involving this compound can lead to enhanced thermal stability in peptide chains, which is crucial for their application in therapeutic settings .

Cosmetic Applications

Anti-Aging Properties

In the cosmetic industry, this compound is incorporated into skincare formulations due to its potential anti-aging effects. It has been shown to improve skin elasticity and hydration, making it a valuable ingredient in products aimed at reducing the visible signs of aging .

Food Industry Applications

Nutritional Supplements

The compound can be used as a flavor enhancer or nutritional supplement in food products. Its bioactive properties contribute to the development of functional foods that not only taste good but also provide health benefits .

Emulsification and Stability

this compound has been studied for its emulsifying properties, which are essential for maintaining the stability of food products. It aids in improving the texture and mouthfeel of various formulations .

Research and Development

Protein Structure Studies

In academic research, this compound plays a significant role in studies related to protein structure and function. Its ability to mimic natural peptides allows researchers to explore protein interactions and dynamics more effectively .

Bioactivity Research

The compound's bioactivity has been a subject of investigation for its potential health benefits, including antioxidant and anti-inflammatory effects. Studies have shown that peptides like this compound can modulate biological pathways, making them candidates for further therapeutic exploration .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceuticals | Peptide Synthesis | Building block for new drug development |

| Biopharmaceuticals | Enhances stability and efficacy of biologically active compounds | |

| Wound Healing | Promotes re-epithelialization and granulation tissue formation | |

| Biotechnology | Collagen Modeling | Models collagen-like structures for skin studies |

| Stability Studies | Investigates thermal stability of peptide structures | |

| Cosmetics | Anti-Aging Properties | Improves skin elasticity and hydration |

| Food Industry | Nutritional Supplements | Used as flavor enhancers or supplements |

| Emulsification | Enhances texture and stability of food products | |

| Research & Development | Protein Structure Studies | Explores protein interactions using mimetic peptides |

| Bioactivity Research | Investigates antioxidant and anti-inflammatory effects |

作用機序

The mechanism of action of H-Ala-pro-gly-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity. The peptide’s effects can be mediated through pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) signaling pathways, which are involved in cellular responses to stress and inflammation .

類似化合物との比較

Similar Compounds

H-Lys-Ala-Val-Gly-OH: A lysine-containing tetrapeptide with immunoactive properties.

H-Ala-Cma-Phe-Gly-OH: A cyclic tetrapeptide with unique conformational properties.

H-β-Ala-Pro-Dab-NHBzl: A tripeptide used in cosmetic formulations for its anti-wrinkle effects.

Uniqueness

H-Ala-pro-gly-OH is unique due to its specific sequence of alanine, proline, and glycine, which imparts distinct structural and functional properties. Its small size and simple synthesis make it an ideal model for studying peptide behavior and interactions.

生物活性

H-Ala-Pro-Gly-OH, also known as the dipeptide consisting of alanine, proline, and glycine, has gained attention in the field of biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a tripeptide with the molecular formula and a molecular weight of 233.26 g/mol. Its structure consists of three amino acids linked by peptide bonds:

- Alanine (Ala) - a non-polar amino acid.

- Proline (Pro) - known for its unique cyclic structure that contributes to peptide stability.

- Glycine (Gly) - the simplest amino acid, providing flexibility to the peptide chain.

1. Antioxidant Properties

Research indicates that peptides like this compound exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. A study demonstrated that similar dipeptides can scavenge reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in various studies. For instance, it has been shown to enhance neuronal survival under stress conditions by modulating signaling pathways involved in cell survival and apoptosis. This effect is particularly relevant for conditions such as neurodegenerative diseases .

3. Antimicrobial Activity

This compound has displayed antimicrobial properties against several pathogenic bacteria. The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis. This property is essential for developing new antimicrobial agents amid rising antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Cell Signaling : It may influence signaling pathways related to cell growth and apoptosis, particularly through interactions with receptors involved in these processes.

- Inhibition of Enzymatic Activity : Similar peptides have been shown to inhibit specific enzymes that contribute to disease progression, such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .

Study 1: Neuroprotective Effects

A study conducted on PC12 cells demonstrated that this compound significantly reduced apoptosis induced by oxidative stress. The treatment resulted in a marked increase in cell viability compared to untreated controls, indicating its potential as a neuroprotective agent .

Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, showcasing its potential as a natural antimicrobial compound .

Comparative Analysis with Other Peptides

| Peptide | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antioxidant | 20 |

| H-Gly-Pro-Gly | Antiviral | 15 |

| H-Ile-Pro-Ile | DPP-IV Inhibitor | 25 |

This table illustrates the relative biological activities of various peptides, highlighting the promising profile of this compound.

特性

IUPAC Name |

2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTHTQWIQKEDEH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。